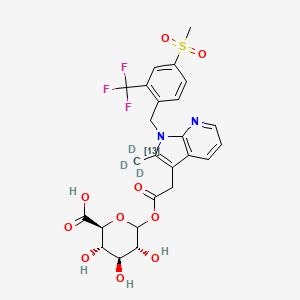
Fevipiprant Acyl Glucuronide-13CD3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fevipiprant Acyl Glucuronide-13CD3 is a labeled version of Fevipiprant Acyl Glucuronide, which is a metabolite of Fevipiprant. Fevipiprant is an oral, non-steroidal, highly selective, reversible antagonist of the prostaglandin D2 receptor 2 (DP2 receptor). This compound is primarily studied for its potential therapeutic effects in treating conditions such as asthma .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Fevipiprant Acyl Glucuronide-13CD3 involves the glucuronidation of Fevipiprant. This process typically requires the presence of UDP-glucuronosyltransferase (UGT) enzymes, which catalyze the conjugation of glucuronic acid to Fevipiprant . The labeled version, this compound, is synthesized by incorporating a labeled glucuronic acid derivative.
Industrial Production Methods
Industrial production of this compound would involve large-scale glucuronidation reactions under controlled conditions to ensure high yield and purity. This process would likely be optimized for efficiency and cost-effectiveness, utilizing advanced bioreactors and purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
Fevipiprant Acyl Glucuronide-13CD3 undergoes several types of chemical reactions, including:
Hydrolysis: The acyl glucuronide can hydrolyze back to Fevipiprant and glucuronic acid.
Transacylation: This reaction involves the transfer of the acyl group to other nucleophiles, potentially forming protein adducts.
Common Reagents and Conditions
Hydrolysis: Typically occurs under acidic or basic conditions.
Transacylation: Can occur in the presence of nucleophiles such as amino acids or proteins.
Major Products Formed
Hydrolysis: Fevipiprant and glucuronic acid.
Transacylation: Protein adducts and other acylated products.
Aplicaciones Científicas De Investigación
Fevipiprant Acyl Glucuronide-13CD3 is primarily used in scientific research to study the metabolism and pharmacokinetics of Fevipiprant. Its applications include:
Chemistry: Understanding the chemical stability and reactivity of acyl glucuronides.
Biology: Investigating the metabolic pathways and enzyme interactions involved in glucuronidation.
Medicine: Evaluating the safety and efficacy of Fevipiprant in clinical trials for conditions such as asthma
Industry: Developing improved drug formulations and delivery methods.
Mecanismo De Acción
Fevipiprant Acyl Glucuronide-13CD3 exerts its effects by inhibiting the binding of prostaglandin D2 to the DP2 receptor. This inhibition disrupts the inflammatory cascade, reducing inflammation and improving symptoms in conditions like asthma . The molecular targets involved include the DP2 receptor and associated signaling pathways .
Comparación Con Compuestos Similares
Fevipiprant Acyl Glucuronide-13CD3 is unique due to its specific labeling, which allows for detailed metabolic studies. Similar compounds include:
Fevipiprant: The parent compound, which is also a DP2 receptor antagonist.
Other Acyl Glucuronides: Metabolites of other carboxylic acid-containing drugs that undergo glucuronidation.
This compound stands out due to its specific application in studying the pharmacokinetics and metabolism of Fevipiprant, providing valuable insights into its safety and efficacy .
Propiedades
Fórmula molecular |
C25H25F3N2O10S |
|---|---|
Peso molecular |
606.5 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R)-3,4,5-trihydroxy-6-[2-[1-[[4-methylsulfonyl-2-(trifluoromethyl)phenyl]methyl]-2-(trideuterio(113C)methyl)pyrrolo[2,3-b]pyridin-3-yl]acetyl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C25H25F3N2O10S/c1-11-15(9-17(31)39-24-20(34)18(32)19(33)21(40-24)23(35)36)14-4-3-7-29-22(14)30(11)10-12-5-6-13(41(2,37)38)8-16(12)25(26,27)28/h3-8,18-21,24,32-34H,9-10H2,1-2H3,(H,35,36)/t18-,19-,20+,21-,24?/m0/s1/i1+1D3 |
Clave InChI |
MBOKRTPEPUPMNS-RMHXTNHCSA-N |
SMILES isomérico |
[2H][13C]([2H])([2H])C1=C(C2=C(N1CC3=C(C=C(C=C3)S(=O)(=O)C)C(F)(F)F)N=CC=C2)CC(=O)OC4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |
SMILES canónico |
CC1=C(C2=C(N1CC3=C(C=C(C=C3)S(=O)(=O)C)C(F)(F)F)N=CC=C2)CC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Cyclopentyl-5-methyl-6-propionylpyrido[2,3-d]pyrimidine-2,7(3H,8H)-dione](/img/structure/B13854195.png)

![N-[6-(Biotinamido)hexanoyl]-(R)-2-amino-2-carboxyethylmethanethiosulfonate](/img/structure/B13854205.png)
![(R)-7-(Hydroxymethyl)-7,8-dihydro-6H-dibenzo[b,d]oxocine-3,7,10,11-tetraol](/img/structure/B13854210.png)
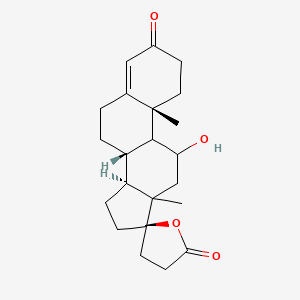
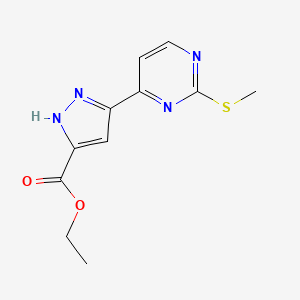

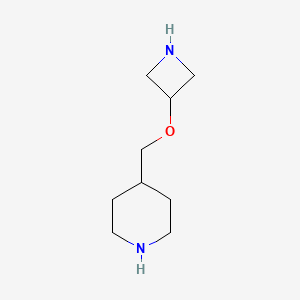
![7-(3,4-Dimethoxyphenyl)-5-methyl-2-[(4-methylpiperazin-1-yl)methyl]thieno[3,2-c]pyridin-4-one](/img/structure/B13854255.png)
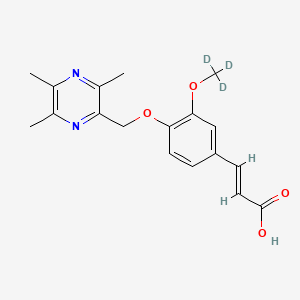

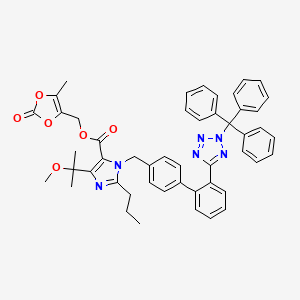
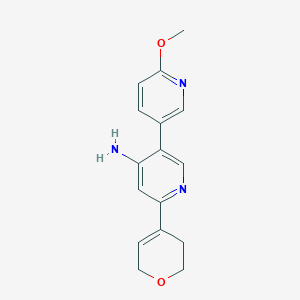
![2-((6-Chloro-1',3-dimethyl-2,2',4,6'-tetraoxo-1',3,4,6'-tetrahydro-2H-[1,4'-bipyrimidin]-3'(2'H)-yl)methyl)-4-fluorobenzonitrile](/img/structure/B13854297.png)
